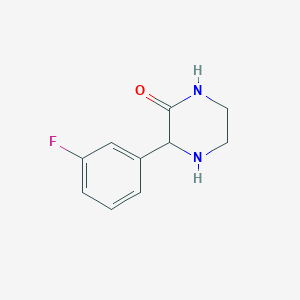

3-(3-Fluorophenyl)piperazin-2-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBPDWZQUSIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl Piperazin 2 One and Analogues

General Approaches to Substituted Piperazin-2-one (B30754) Ring Systems

The construction of the piperazin-2-one heterocycle can be accomplished through several general synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions of Diamines and Dicarbonyl Compounds

The formation of the piperazin-2-one ring through the cyclization of acyclic precursors is a fundamental and widely used approach. A common strategy involves the reaction between a 1,2-diamine and a dicarbonyl compound or its equivalent. For instance, a simple and effective copper-catalyzed method has been described for the synthesis of C-substituted piperazinones from readily available diazo compounds and 1,2-diamines. This reaction proceeds through a chemoselective carbene insertion at the less nucleophilic amine, which is then followed by an immediate cyclization to form the piperazinone ring.

Another classical approach is the Dieckmann cyclization, which can be used to form piperazine-2,5-diones. This intramolecular condensation of a diester in the presence of a base could theoretically be adapted for piperazin-2-one synthesis by using appropriate precursors with differentiated carbonyl functionalities.

Ring Construction via Reduction of Diketopiperazines or 2-Ketopiperazines

The reduction of 2,5-diketopiperazines (DKPs) presents a potential route to piperazin-2-ones. DKPs are readily synthesized by the cyclization of dipeptides. wikipedia.org The complete reduction of both carbonyl groups in a DKP using strong reducing agents like lithium aluminium hydride (LiAlH₄) is a known method for producing fully saturated piperazine (B1678402) rings. wikipedia.orgbaranlab.org

Achieving the selective mono-reduction of a 2,5-diketopiperazine to yield a piperazin-2-one is a more significant synthetic challenge. This would require a reducing agent with high chemoselectivity or a strategy involving the differentiation of the two amide carbonyls through protecting groups. The inherent reactivity of the carbonyl carbons in DKPs makes them susceptible to reduction, but controlling this reduction to stop at the mono-keto stage is not a routinely described procedure. baranlab.org

Tandem Reductive Amination-Transamidation-Cyclization Strategies

More sophisticated one-pot procedures have been developed to streamline the synthesis of substituted piperazin-2-ones. One such elegant method is the tandem reductive amination-transamidation-cyclization strategy. This approach allows for the efficient construction of the piperazinone core from three separate components in a single reaction vessel.

In a typical sequence, an N-(2-oxoethyl)amide is reacted with an α-amino ester. The initial step is a reductive amination between the aldehyde of the N-(2-oxoethyl)amide and the primary amine of the amino ester. This is followed by an intramolecular transamidation, where the newly formed secondary amine attacks the acyl group, leading to the transfer of the acyl moiety. The final step is a cyclization that forms the piperazin-2-one ring. The efficiency of this process is influenced by the nature of the transferring acyl group and the steric properties of the amino ester.

Cascade Double Nucleophilic Substitution Reactions

Cascade reactions, which involve a sequence of intramolecular and intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step, offer a powerful and efficient means of synthesizing complex molecules like piperazin-2-ones. A novel metal-promoted cascade process has been developed that allows for the formation of three new bonds in a single operation.

This methodology utilizes a chloro allenylamide, a primary amine, and an aryl iodide as the key starting materials. The reaction is believed to proceed through an initial displacement of the chloride from the allene (B1206475) by the primary amine. This is followed by a palladium-catalyzed sequence involving the aryl iodide, which ultimately leads to the formation of the C(3)–N(4) and N(4)–C(5) bonds of the piperazin-2-one ring. A key advantage of this method is the ability to introduce two points of diversity into the final molecule, making it highly suitable for the creation of chemical libraries for drug discovery. The reaction tolerates a range of functional groups on both the amine and the aryl iodide components.

Specific Synthesis of Fluorophenyl-Substituted Piperazin-2-ones

The introduction of a fluorophenyl group, particularly at the 3-position of the piperazin-2-one ring, imparts specific physicochemical properties to the molecule that can be beneficial for its biological activity and pharmacokinetic profile.

Strategies for Incorporating the 3-Fluorophenyl Moiety

A direct synthetic route to 3-aryl-piperazin-2-ones can be achieved through the cyclization of an appropriately substituted diamine with a glyoxylic acid derivative. A relevant example is the synthesis of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one. google.com This intermediate is formed by the reaction of N-methylethylenediamine with methyl benzoylformate. google.com The resulting enamide can then be reduced to the corresponding piperazin-2-one. google.com By analogy, substituting methyl benzoylformate with methyl 3-fluorobenzoylformate would provide a direct pathway to 3-(3-fluorophenyl)-3,4-dehydropiperazin-2-one, which upon reduction would yield the target compound, 3-(3-Fluorophenyl)piperazin-2-one.

Another general strategy for creating N-aryl piperazines involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine. researchgate.net To synthesize a 3-aryl-piperazin-2-one, one could envision a multi-step sequence starting with a 3-fluoroaniline (B1664137) derivative. For instance, the synthesis of compounds containing a (2-fluorophenyl)piperazine moiety has been achieved by reacting 3,6-dichloropyridazine (B152260) with (2-fluorophenyl)piperazine. nih.gov While this illustrates a method for attaching a pre-formed fluorophenylpiperazine to another heterocycle, the initial synthesis of the (fluorophenyl)piperazine itself is a key step.

The table below summarizes a potential synthetic approach for a key intermediate leading to 3-Aryl-piperazin-2-ones, based on a patented procedure. google.com

Table 1: Synthesis of 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one google.com

| Reactant A | Reactant B | Reagent/Solvent | Product | Yield |

|---|---|---|---|---|

| N-methyl ethylenediamine | Methyl benzoylformate | Acetic Acid / Toluene | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | 48% |

This approach highlights a viable pathway where the aryl group, in this case, an unsubstituted phenyl group, is introduced via a benzoylformate ester. The substitution of this starting material with a 3-fluorobenzoylformate ester is a logical extension for the synthesis of the target compound.

Synthesis of Chiral 3-Substituted Piperazin-2-ones

The stereoselective synthesis of 3-substituted piperazin-2-ones is critical for investigating the therapeutic potential of individual enantiomers. A variety of methods have been developed to achieve high levels of enantiopurity, often starting from readily available chiral precursors like amino acids.

One prominent strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Another powerful approach is the catalytic asymmetric allylation of N-protected piperazin-2-ones using palladium catalysts, which yields highly enantioenriched α-tertiary piperazin-2-ones. rsc.org

Starting from optically pure amino acids is a common and effective method. For instance, a concise synthetic route has been reported for 2,3-substituted piperazine acetic acid esters, which are valuable intermediates. nih.gov This method converts optically pure amino acids into 1,2-diamines, which are then used to construct the piperazine core in five steps with high enantiomeric purity. nih.gov A similar strategy has been successfully applied to the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, a class of compounds that were previously difficult to access. nih.govnih.gov This route involves the conversion of chiral phenylglycine to a β-keto ester, followed by reductive amination and nosylation to form a key 1,2-diamine intermediate that undergoes annulation. nih.gov

Researchers have also developed a seven-step sequence to produce optically pure 3-substituted-2-piperazine acetic acid esters on a gram scale, featuring an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to form the piperazine core. nih.gov Furthermore, a practical and scalable four-step synthesis starting from α-amino acids yields enantiomerically pure, orthogonally protected 2-substituted piperazines. nih.gov The key step in this process is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. nih.gov

| Method | Key Transformation | Starting Material | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-catalyzed asymmetric hydrogenation | Pyrazin-2-ols | Excellent diastereoselectivities and enantioselectivities. | rsc.org |

| Asymmetric Allylation | Palladium-catalyzed decarboxylative allylic alkylation | N-protected piperazin-2-ones | Yields highly enantioenriched α-tertiary piperazin-2-ones. | rsc.org |

| Chiral Pool Synthesis | Annulation of a chiral 1,2-diamine intermediate | Optically pure amino acids (e.g., phenylglycine) | Five-step route with high enantiomeric purity. | nih.govnih.gov |

| Aza-Michael Addition | Intermolecular aza-Michael addition followed by intramolecular SN2 ring closure | α,β-unsaturated esters and diamines | Seven-step sequence, applicable to gram-scale synthesis. | nih.gov |

Methodologies for N-Substitution and C-Substitution on the Piperazinone Ring

Functionalization of the piperazinone ring at both nitrogen and carbon atoms is essential for creating diverse chemical libraries. While N-substitution is relatively straightforward, C-substitution has historically been more challenging. mdpi.com

N-Substitution: Standard methods for N-substitution include N-alkylation and N-arylation. N-alkylation is commonly achieved through nucleophilic substitution using alkyl halides or via reductive amination. nih.gov For N-arylation, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are the mainstays, particularly for coupling with aromatic halides. nih.gov Nucleophilic aromatic substitution (SNAr) is also effective when using electron-deficient arenes. nih.gov A series of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives of piperazine have been synthesized to explore structure-activity relationships, demonstrating the versatility of these N-substitution techniques. nih.gov

C-Substitution: Direct functionalization of the carbon atoms of the piperazine ring has seen significant advances, moving beyond traditional methods that relied on the cyclization of pre-functionalized linear precursors. mdpi.comnsf.gov Palladium-catalyzed methods have proven particularly fruitful. A modular synthesis using a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components allows for the creation of highly substituted piperazinones under mild conditions with excellent yield and stereocontrol. acs.org This method tolerates significant modifications on both the diamine and the propargyl carbonate, enabling access to diverse structures, including spiro-fused piperazines. acs.org

Another innovative approach involves a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides, which can produce piperazinones among other nitrogen heterocycles. organic-chemistry.org Furthermore, recent research has focused on direct C-H functionalization, which represents a powerful strategy for modifying the piperazine core without the need for pre-installed functional groups. nsf.gov

| Substitution Type | Method | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution / Reductive Amination | Alkyl halides / Aldehydes or ketones + reducing agent | Well-established and versatile methods. | nih.gov |

| N-Arylation | Buchwald-Hartwig Coupling | Palladium catalysts, aryl halides | Widely used for forming C-N bonds. | nih.gov |

| N-Arylation | Ullmann-Goldberg Reaction | Copper catalysts, aryl halides | Classic method for N-arylation. | nih.gov |

| C-Substitution | Palladium-Catalyzed Decarboxylative Cyclization | Palladium catalysts, propargyl carbonates, diamines | Modular synthesis of highly substituted piperazinones. | acs.org |

| C-Substitution | Wacker-Type Aerobic Oxidative Cyclization | Pd(DMSO)2(TFA)2 catalyst | Synthesis from alkenes with tethered sulfonamides. | organic-chemistry.org |

| C-Substitution | Direct C-H Functionalization | Various transition metal catalysts | Atom-economical modification of the piperazine core. | nsf.gov |

Synthetic Optimization and Scalability Considerations

Optimizing synthetic routes for efficiency and scalability is a critical step in the development of piperazinone-based compounds. This involves improving yields, simplifying procedures, and ensuring the process is amenable to large-scale production.

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. wikipedia.org Flow reactors can handle reactions with dissolved gases or multiple liquid phases with high reproducibility and allow for rapid scale-up by extending reaction times or running systems in parallel, often with minimal redevelopment. wikipedia.org This technology is particularly suited for optimizing reaction conditions and can mimic the high-temperature and pressure environments of microwave reactors, facilitating a smoother transition from laboratory discovery to larger-scale synthesis. wikipedia.org The shift from a serial to a parallel workflow, where chemists and chemical engineers collaborate using a lab-based flow plant, accelerates process development and optimization. wikipedia.org

| Methodology | Demonstrated Scale | Key Optimization Features | Reference |

|---|---|---|---|

| Synthesis from α-amino acids | Multigram scale | Practical four-step route with good yields. | nih.gov |

| Synthesis from serine methyl ester hydrochloride | Potential for gram-scale | Mild reaction conditions, readily available reagents. | benthamdirect.com |

| Synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine | Not specified, but 53% overall yield over 11 steps | Efficient multi-step sequence. | clockss.org |

| Continuous Flow Chemistry | Applicable to tons per hour | Rapid scale-up, enhanced safety, high reproducibility, efficient process development. | wikipedia.org |

Pharmacological and Biological Activity Profiling

In Vitro Biological Evaluation

Anticancer and Cytotoxic ActivitiesThe piperazine (B1678402) ring is a key component in several FDA-approved anticancer drugs, and its derivatives are widely investigated for their cytotoxic potential against various cancer cell lines.nih.govThe inclusion of a fluorine atom on the phenyl ring can often enhance metabolic stability and binding affinity, making fluorophenylpiperazine derivatives a subject of particular interest in anticancer research.nih.gov

Cell Line Specificity (e.g., HT-29, A549, MCF7, HUH7, PC-3)While direct cytotoxic data for 3-(3-Fluorophenyl)piperazin-2-one is not specified in available literature, studies on closely related analogs provide insights into potential activity. For instance, a series of 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives, which are structural isomers of the subject compound, were evaluated for cytotoxicity against human colon cancer (HT-29) and lung cancer (A549) cell lines.researchgate.netOther research on piperazin-2-one-based structures has documented cytotoxic effects against hepatocellular carcinoma cells (HUH7).mdpi.comFurthermore, various arylpiperazine derivatives have shown moderate to strong cytotoxic activities against human prostate cancer cell lines, including PC-3.nih.govConjugates of vindoline (B23647) with 1-bis(4-fluorophenyl)methyl piperazine have demonstrated high potency against a broad spectrum of cancer cell lines, including those of the colon, breast (MCF7), and lung.nih.gov

Table 1: Representative Cytotoxic Activity of Structurally Related Piperazine Derivatives

| Compound Class | Cell Line | Activity/Endpoint |

|---|---|---|

| 1-(3-Chlorophenyl)piperazin-2-one Derivatives | A549 (Lung), HT-29 (Colon) | Cytotoxic Activity researchgate.net |

| Piperazin-2-one (B30754) based structures | HUH7 (Liver) | Cell Viability Reduction mdpi.com |

| Arylpiperazine Derivatives | PC-3 (Prostate) | Cytotoxic Activity nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)The versatile piperazine scaffold is also a cornerstone in the development of new antimicrobial agents. Numerous derivatives have been synthesized and tested against a wide range of pathogenic bacteria and fungi.nih.govnih.gov

Antibacterial SpectrumDerivatives of the piperazine class have shown broad-spectrum antibacterial activity. Studies have documented efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.nih.govnih.govThe mechanism for some piperazine-containing compounds has been identified as the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to cell disruption and death.nih.gov

Table 2: General Antibacterial Spectrum of Piperazine Derivatives

| Bacterial Strain | Gram Type |

|---|---|

| Staphylococcus aureus (incl. MRSA) | Positive |

| Bacillus subtilis | Positive |

| Escherichia coli | Negative |

| Pseudomonas aeruginosa | Negative |

| Klebsiella pneumoniae | Negative |

Antifungal SpectrumThe antifungal potential of piperazine derivatives is also well-documented. Many compounds are screened for activity against common human fungal pathogens. The spectrum of activity often includes various Candida species, such as Candida albicans, and filamentous fungi like Aspergillus niger and Aspergillus fumigatus.nih.govSome fluorophenyl-containing azole antifungal agents that also incorporate a piperazine moiety have shown potent activity, highlighting the favorable contribution of these structural features.nih.gov

Table 3: General Antifungal Spectrum of Piperazine Derivatives

| Fungal Strain | Type |

|---|---|

| Candida albicans | Yeast |

| Aspergillus niger | Mold |

| Aspergillus fumigatus | Mold |

Antiviral Efficacy (e.g., HIV-1, CVB-2, HSV-1)

While direct studies on the antiviral efficacy of this compound against Human Immunodeficiency Virus-1 (HIV-1), Coxsackievirus B3 (CVB3, referred to as CVB-2 in the prompt), and Herpes Simplex Virus-1 (HSV-1) are not prominently available in the reviewed literature, the broader class of piperazine derivatives has demonstrated significant antiviral properties.

Research into piperazine-based compounds has identified them as a promising scaffold for the development of novel antiviral agents. For instance, certain piperazine derivatives have been investigated as inhibitors of HIV-1 entry and replication. nih.gov Specifically, piperazine-based CCR5 antagonists have shown potent anti-HIV-1 activity by preventing the virus from entering host cells. nih.gov Another study focused on 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 reverse transcriptase (RT), with some compounds showing significant inhibitory potency. nih.gov

In the context of Herpes Simplex Virus, piperazine has been shown to inhibit the replication of Anatid herpesvirus-1, a member of the Alphaherpesvirinae subfamily to which HSV-1 also belongs, by modulating host cytokines. researchgate.net Although this does not directly implicate this compound, it highlights the potential of the piperazine core in combating herpesviruses. A series of new isatin (B1672199) derivatives, including some with a piperidinyl moiety, have demonstrated high antiviral activity against HSV-1 and coxsackievirus B3. researchgate.net

While these findings are encouraging for the piperazine class of compounds, further research is necessary to specifically elucidate the antiviral profile of this compound against HIV-1, CVB-2, and HSV-1.

Neuropharmacological Activities

The neuropharmacological profile of arylpiperazine derivatives, including compounds structurally related to this compound, is extensive, with significant interactions at various receptors and neurotransmitter systems within the central nervous system (CNS). silae.it

Arylpiperazine derivatives are well-known for their affinity for serotonin (B10506) and dopamine (B1211576) receptors, making them a cornerstone in the development of treatments for neurological and psychiatric disorders. silae.itsemanticscholar.org

5-HT1A and 5-HT7 Receptors: Long-chain arylpiperazines have been extensively studied for their interaction with serotonin receptors. semanticscholar.org Many derivatives exhibit high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. silae.itnih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine displays a very high affinity for 5-HT1A sites with a Ki value of 0.6 nM. nih.gov Furthermore, dual 5-HT1A and 5-HT7 receptor ligands are being investigated for their potential as novel antidepressants. nih.gov The affinity for the 5-HT7 receptor is also a characteristic of this class of compounds, with some showing nanomolar binding constants. nih.govmdpi.com

δ-Opioid and σ Receptors: While direct binding data for this compound at δ-opioid receptors is not readily available, research on related piperazine structures indicates activity at opioid receptors. For instance, certain piperazine compounds have been developed as dual ligands for the mu and delta opioid receptors. nih.gov In the realm of sigma (σ) receptors, which are implicated in the modulation of dopaminergic systems, various piperazine derivatives have been synthesized and evaluated. mdma.ch Some piperazine-based compounds show high affinity for both σ1 and σ2 receptors. nih.gov For example, the sigma receptor antagonist SN79, which contains a fluorophenylpiperazine moiety, exhibits high affinity for σ1 and σ2 receptors with Ki values of 27 nM and 7 nM, respectively. nih.gov

Dopamine Transporter (DAT): Piperazine derivatives have been a focus of research for developing selective dopamine transporter (DAT) inhibitors. nih.gov Compounds like GBR 12909, a diaryl-substituted piperazine, are well-known high-affinity ligands for DAT. nih.gov Structure-activity relationship studies have shown that modifications to the piperazine ring and its substituents can significantly influence DAT binding affinity and selectivity over other monoamine transporters. nih.gov For instance, certain [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues have demonstrated high affinity for DAT, with Ki values as low as 17.6 nM. mdpi.com

The following table summarizes the receptor binding affinities of various arylpiperazine derivatives, providing a comparative context for the potential activity of this compound.

| Compound/Derivative Class | Receptor Target | Reported Activity (Ki, nM) |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 nih.gov |

| [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogue (9b) | Dopamine Transporter (DAT) | 17.6 mdpi.com |

| 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) | Sigma-1 (σ1) | 27 nih.gov |

| 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) | Sigma-2 (σ2) | 7 nih.gov |

The inhibitory potential of piperazine derivatives extends to various enzymes, including phosphodiesterases (PDEs) and acetylcholinesterase (AChE).

Phosphodiesterase (PDE) Inhibition: Piperazine derivatives have been explored as PDE inhibitors, which are targets for a range of conditions including cardiovascular and inflammatory diseases. researchgate.netnih.gov For example, certain 1-(2-hydroxy-3-piperazino)fluorobenzene derivatives have been synthesized and evaluated as potential PDE inhibitors with desirable biological activity in heart therapy. nih.gov Additionally, coumarin (B35378) derivatives containing a piperazinyl moiety have been identified as effective inhibitors of human platelet PDE3. nih.gov

Anticholinesterase Activity: In the context of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy, piperazine-based compounds have been designed as acetylcholinesterase (AChE) inhibitors. Phthalimide derivatives incorporating a piperazine ring have shown potential as AChE inhibitors. nih.gov For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, with some compounds exhibiting significant anticholinesterase activity.

Arylpiperazine derivatives are known to exert significant modulatory effects on monoamine neurotransmitter systems, primarily through their interaction with dopamine and serotonin receptors and transporters. By binding to these targets, these compounds can influence the levels and activity of neurotransmitters like dopamine and serotonin in the brain.

For instance, mafoprazine, a phenylpiperazine derivative, has been shown to increase dopamine metabolites in the corpus striatum and nucleus accumbens, which is indicative of its D2 receptor blocking activity. nih.gov The ability of various piperazine derivatives to act as potent dopamine transporter (DAT) inhibitors directly impacts the reuptake of dopamine, thereby modulating dopaminergic signaling. nih.govnih.gov Similarly, the high affinity of many arylpiperazines for 5-HT1A and other serotonin receptors allows them to modulate serotonergic pathways, which are crucial in the regulation of mood, anxiety, and cognition. silae.itsemanticscholar.org The dopaminergic neurotoxic effects of some trifluoromethylphenyl)piperazine (TFMPP) derivatives have also been studied, indicating their profound impact on dopaminergic neurons. nih.gov

Anti-inflammatory Properties

While specific studies on the anti-inflammatory properties of this compound are limited, the broader class of phenylpiperazine and related heterocyclic derivatives has shown promise in this area. For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov Additionally, a new class of phenyl-pyrazolone derivatives, structurally related to phenidone, has been evaluated for anti-inflammatory activity, with some compounds showing a reduction in edema comparable to indomethacin. nih.gov These findings suggest that the piperazine scaffold could be a valuable component in the design of new anti-inflammatory drugs.

Other Therapeutic Activities (e.g., Anthelmintic, Antimalarial, Antischistosomal)

The therapeutic potential of piperazine derivatives extends beyond neuropharmacology and anti-inflammatory actions to include antiparasitic activities.

Anthelmintic Activity: Piperazine and its derivatives have a long history of use as anthelmintic agents. researchgate.net More recent research continues to explore new piperazine-based compounds for this purpose. For instance, benzimidazole (B57391) derivatives containing a piperazine skeleton have been investigated as tubulin modulators with promising anthelmintic activity against Trichinella spiralis. mdpi.com Another study synthesized a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates and evaluated their anthelmintic activity. nih.gov

Antimalarial Activity: The piperazine scaffold is considered a privileged structure in the development of antimalarial agents. researchgate.netmdpi.comnih.gov Several studies have demonstrated the antimalarial effect of mono- and di-substituted piperazines against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net Imidazolopiperazines represent a promising new class of antimalarials, with compounds like KAF156 (Ganaplacide) showing potent activity against various stages of the malaria parasite. nih.gov

Antischistosomal Activity: There is growing interest in piperazine derivatives as potential treatments for schistosomiasis, a parasitic disease caused by blood flukes. researchgate.netnih.govnih.gov Structure-activity relationship studies on dithiocarbamate (B8719985) derivatives have shown that incorporating a piperazine ring can lead to compounds active against Schistosoma mansoni. researchgate.net Furthermore, a 1,3,5-triazine (B166579) core linked to a piperazine ring has been identified as a chemical scaffold with broad anti-schistosomal activities. nih.gov

Enzyme Inhibition Studies (e.g., Farnesyltransferase (FTase), NUDT15, Human Equilibrative Nucleoside Transporters (ENTs))

Publicly available research on the direct inhibitory activity of this compound against Farnesyltransferase (FTase) and NUDT15 is not available.

However, studies on analogues containing the fluorophenylpiperazine moiety provide insight into its potential role in inhibiting Human Equilibrative Nucleoside Transporters (ENTs). Research on a series of analogues of FPMINT, a known ENT inhibitor, has highlighted the importance of the fluorophenyl group attached to the piperazine ring for biological activity. nih.govresearchgate.netnih.gov

In these structure-activity relationship studies, the presence of a halogen substitute on the phenyl ring of the piperazine moiety was found to be essential for the inhibitory effects on both ENT1 and ENT2. nih.gov One of the most potent analogues identified, compound 3c, is an irreversible and non-competitive inhibitor of these transporters. nih.gov This compound reduced the maximum velocity (Vmax) of [³H]uridine uptake through ENT1 and ENT2 without affecting the substrate binding affinity (Km). nih.govresearchgate.net The inhibitory effect of compound 3c was persistent and could not be removed by washing. nih.gov

The inhibitory concentrations (IC₅₀) for compound 3c, which contains a fluorophenylpiperazine fragment, are detailed in the table below. The data indicates a degree of selectivity for ENT2 over ENT1. nih.gov

Table 1: Inhibitory Activity of FPMINT Analogue (Compound 3c) on Human ENTs

| Transporter | IC₅₀ (µM) |

|---|---|

| hENT1 | 2.38 |

| hENT2 | 0.57 |

Data sourced from a study on FPMINT analogues, where compound 3c contains a fluorophenylpiperazine moiety. nih.gov

In Vivo Pharmacological Evaluation

Based on available scientific literature, no specific in vivo pharmacological evaluations have been published for the compound this compound. The closely related compound, 1-(3-Fluorophenyl)piperazine, is categorized as an analytical reference standard, and its physiological and toxicological properties are not known.

There is no available data from in vivo studies assessing the efficacy of this compound in any disease models. While other, more structurally complex piperazine derivatives have been investigated for conditions such as Chagas disease nih.gov or as radiation countermeasures nih.gov, these findings cannot be extrapolated to this compound.

No behavioral studies focusing on the antidepressant, anxiolytic, or psychostimulant antagonism properties of this compound have been reported in the scientific literature.

Due to the absence of in vivo efficacy and toxicology data for this compound, its therapeutic index has not been assessed or reported.

Structure Activity Relationship Sar Studies

Impact of 3-Fluorophenyl Moiety on Biological Activity and Selectivity

The nature and substitution pattern of the aryl group at the 3-position of the piperazin-2-one (B30754) ring are pivotal in determining the pharmacological profile of this class of compounds. The presence of a 3-fluorophenyl group can significantly influence the compound's interaction with its biological target, its metabolic stability, and its pharmacokinetic properties.

Research on related arylpiperazine structures has consistently demonstrated that substitutions on the phenyl ring are a key determinant of biological activity. For instance, in a series of N-phenylpiperazine benzamides, fluorine substitution on the phenyl ring was explored at the 2-, 3-, and 4-positions, with the 2-fluoro substitution proving optimal for high affinity and selectivity for the D3 dopamine (B1211576) receptor over the D2 subtype. nih.gov While this study was not on a piperazin-2-one, it highlights the sensitivity of receptor-ligand interactions to the positional isomerism of the fluorine atom.

In other studies, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, has been shown to enhance biological activity. For example, phenylpiperazine derivatives with two chlorine atoms on the phenyl ring, such as a 3,4-dichloro substitution, exhibited potent cytotoxic activity against cancer cell lines. nih.gov Similarly, a 3-trifluoromethylphenyl group on a piperazine-based structure was found to improve in vitro activity against Mycobacterium tuberculosis. mdpi.com These findings suggest that the electron-withdrawing nature of the substituent at the meta-position of the phenyl ring can be a crucial factor for potency. The 3-fluoro substituent in 3-(3-Fluorophenyl)piperazin-2-one, being an electron-withdrawing group, is thus expected to play a significant role in its biological activity.

The table below summarizes the effect of phenyl ring substitutions on the biological activity of related arylpiperazine compounds.

| Compound/Substituent | Biological Target/Activity | Key Finding |

| 2-Fluoro-N-phenylpiperazine derivative | D3/D2 Dopamine Receptors | Optimal position for D3 selectivity. nih.gov |

| 3,4-Dichloro-phenylpiperazine derivative | Anticancer (MCF7 cells) | Potent cytotoxic activity. nih.gov |

| 3-Trifluoromethyl-phenylpiperazine derivative | Antimycobacterial | Improved in vitro activity. mdpi.com |

| 2-Fluoro-phenylpiperazine derivative | Acaricidal | Good activity against Tetranychus urticae. nih.gov |

Influence of Substituents on the Piperazin-2-one Ring System

Substitution at the nitrogen atoms of the piperazin-2-one ring (N1 and N4) provides a facile way to modulate the physicochemical properties and biological activity of the lead compound. The introduction of various substituents can alter the compound's polarity, basicity, and steric profile, thereby influencing its binding to the target protein and its pharmacokinetic profile.

In the broader class of arylpiperazines, N-substitution has been extensively explored. For instance, N-alkylation of arylpiperazines has been a successful strategy in developing selective ligands for dopamine receptors. nih.gov The length and nature of the alkyl chain can be fine-tuned to optimize target engagement. Similarly, in the development of acaricidal agents, N-substitution of phenylpiperazines with a variety of functional groups was shown to be critical for activity. nih.gov

The introduction of a methyl group at the N1 position of 3-phenylpiperazine is a known modification, with 1-methyl-3-phenylpiperazine (B26559) being a commercially available compound. sigmaaldrich.com This suggests that small alkyl substitutions on the nitrogen atoms of the piperazin-2-one ring are synthetically accessible and could be a key area for SAR exploration. The introduction of larger or more functionalized groups at the N1 or N4 positions could lead to interactions with secondary binding pockets in the target protein, potentially enhancing affinity and selectivity.

The following table illustrates the impact of N-substitution on the activity of related piperazine (B1678402) compounds.

| Parent Scaffold | N-Substituent | Biological Activity |

| Arylpiperazine | Butyl chain | D3 Dopamine Receptor Selectivity nih.gov |

| Phenylpiperazine | Trifluoromethylsulfonyl | Acaricidal Activity nih.gov |

| Phenylpiperazine | Various alkyl and benzyl (B1604629) groups | Modulation of Acaricidal Activity nih.gov |

While N-substitution of the piperazine ring is a common strategy in medicinal chemistry, substitution at the carbon atoms of the piperazin-2-one ring is less explored and presents greater synthetic challenges. However, C-substitution offers the potential for creating novel chemical entities with unique pharmacological profiles by altering the core scaffold's geometry and introducing new points of interaction with the biological target.

In a related heterocyclic system, 2-aryl substituted pyrido[3,2b]pyrazinones have been identified as potent and selective PDE5 inhibitors. nih.gov This demonstrates that substitution at a carbon atom adjacent to a nitrogen and an aryl group can be a successful strategy for achieving high potency. For the this compound scaffold, substitutions at C5 and C6 are of particular interest. The introduction of small alkyl or polar groups at these positions could influence the conformation of the piperazin-2-one ring and provide additional interactions with the target protein. However, the synthesis of such C-substituted piperazin-2-ones requires specialized synthetic methods.

Further research is needed to fully explore the SAR of C-substituted 3-arylpiperazin-2-ones to understand how modifications at these positions can be leveraged for improved therapeutic properties.

Conformational Analysis and SAR

The three-dimensional structure of this compound and its analogues is a key determinant of their biological activity. The piperazin-2-one ring can, in principle, adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the bulky 3-fluorophenyl substituent at the C3 position is expected to have a significant influence on the conformational preference of the ring.

It is likely that the 3-fluorophenyl group will preferentially occupy an equatorial position in a chair-like conformation to minimize steric strain. This would place the substituent in a specific orientation relative to the rest of the molecule, which could be crucial for its interaction with the binding site of a target protein. The conformation can also be influenced by substitutions at the N1 and N4 positions, as well as by the solvent environment.

While specific conformational analysis studies on this compound are not widely available, understanding the preferred conformation is essential for rational drug design. Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), would be valuable tools for elucidating the conformational landscape of this class of compounds and establishing a clear link between conformation and biological activity.

Lipophilicity and Membrane Permeability in Relation to SAR

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a compound to be orally bioavailable, it must possess a balance of aqueous solubility and lipid permeability to traverse the gastrointestinal tract and cell membranes.

The introduction of a fluorine atom into a molecule generally increases its lipophilicity. Therefore, this compound is expected to be more lipophilic than its non-fluorinated counterpart, 3-phenylpiperazin-2-one (B1581277). This increased lipophilicity can enhance its ability to cross cell membranes, including the blood-brain barrier, which may be advantageous for targeting central nervous system disorders. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. mdpi.com

The following table provides calculated logP (cLogP) values for piperazin-2-one and some of its 3-aryl substituted derivatives to illustrate the impact of substitution on lipophilicity.

| Compound | cLogP (estimated) | Implication |

| Piperazin-2-one | -1.0 | High aqueous solubility, low membrane permeability |

| 3-Phenylpiperazin-2-one | 1.2 | Increased lipophilicity, better membrane permeability |

| This compound | 1.6 | Further increased lipophilicity, potentially enhanced permeability |

| 3-(3-Chlorophenyl)piperazin-2-one | 1.9 | Higher lipophilicity than the fluoro analogue |

Note: cLogP values are estimates and can vary depending on the calculation method.

The SAR for this class of compounds must therefore consider the trade-off between lipophilicity-driven potency and permeability, and the potential for undesirable ADMET properties.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.com This can be done to improve potency, selectivity, metabolic stability, or to reduce toxicity. For this compound, bioisosteric replacements can be considered for both the 3-fluorophenyl moiety and the piperazin-2-one core.

The piperazin-2-one ring can also be replaced with other heterocyclic scaffolds to explore different conformational constraints and physicochemical properties. A variety of piperazine bioisosteres have been developed and utilized in drug design. enamine.net These include other cyclic diamines, as well as more constrained bicyclic or spirocyclic systems. The goal of such replacements would be to identify a scaffold that maintains the key pharmacophoric features of the 3-arylpiperazin-2-one core while offering improved drug-like properties.

The table below provides some potential bioisosteric replacements for different parts of the this compound molecule.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale |

| 3-Fluorophenyl | Pyridyl, Thienyl, Pyrazolyl | Modulate aromaticity, introduce H-bond donors/acceptors. cambridgemedchemconsulting.com |

| Fluorine | -OH, -CH3, -CN, -Cl | Alter electronics and lipophilicity. cambridgemedchemconsulting.com |

| Piperazin-2-one | Morpholin-2-one, Thiomorpholin-2-one | Change heteroatom content, affecting polarity and H-bonding. |

| Piperazin-2-one | Diazaspiroalkanes, Bridged diamines | Introduce conformational rigidity, explore new chemical space. enamine.net |

The exploration of bioisosteric replacements is a key strategy for optimizing the pharmacological profile of this compound and for the discovery of novel drug candidates. nih.gov

Mechanistic Investigations

Identification of Molecular Targets

While direct molecular targets for 3-(3-Fluorophenyl)piperazin-2-one have not been identified in published research, studies on analogous compounds suggest several protein families as potential interaction partners. These include monoamine transporters and various receptors.

Analogues of this compound have been investigated for their affinity towards the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, certain bridged piperazine (B1678402) analogues have demonstrated high affinity for DAT. Specifically, compounds with a bis(4-fluorophenyl)methoxy]ethyl moiety have shown significant binding to DAT.

Furthermore, sigma receptors (S1R and S2R) are common targets for piperazine-based compounds. Research on a series of piperidine/piperazine-based compounds revealed that many exhibit nanomolar affinity for the S1R. However, a 4-fluorophenyl-substituted derivative in one study was noted as a weaker ligand for the S1R compared to other analogues.

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, have also been identified as targets for fluorophenylpiperazine derivatives. The presence of a halogen substitute on the fluorophenyl ring has been found to be crucial for the inhibitory effects on these transporters.

Finally, serotonin receptors, such as the 5-HT2A receptor, are known to interact with various piperazine derivatives.

Binding Affinity and Kinetics

Quantitative data on the binding affinity and kinetics for this compound are not available. However, structure-activity relationship (SAR) studies on related compounds provide valuable insights.

For a series of FPMINT analogues, which contain a fluorophenylpiperazine moiety, the inhibitory concentrations (IC50) against ENT1 and ENT2 were determined. For example, compound 3c in one study, an analogue with a fluorophenyl group, inhibited both ENT1 and ENT2 with IC50 values of 2.38 µM and 0.57 µM, respectively. Another analogue, compound 2b , showed IC50 values of 12.68 µM for ENT1 and 2.95 µM for ENT2. These findings highlight that modifications to other parts of the molecule can significantly impact binding affinity at these transporters.

In studies of bridged piperazine analogues binding to DAT, IC50 values in the nanomolar range have been reported. For example, specific analogues demonstrated high affinity for DAT with IC50 values of 8.0 and 8.2 nM.

The kinetic studies on an FPMINT analogue, compound 3c , revealed that it acts as an irreversible and non-competitive inhibitor of ENT1 and ENT2. This was determined by the observation that the compound reduced the Vmax of uridine (B1682114) uptake without affecting the Km.

Table 1: Binding Affinities of Selected Fluorophenylpiperazine Analogues

| Compound/Analogue | Target | Binding Affinity (IC50/Ki) |

|---|---|---|

| FPMINT Analogue (3c) | ENT1 | IC50 = 2.38 µM |

| FPMINT Analogue (3c) | ENT2 | IC50 = 0.57 µM |

| FPMINT Analogue (2b) | ENT1 | IC50 = 12.68 µM |

| FPMINT Analogue (2b) | ENT2 | IC50 = 2.95 µM |

| Bridged Piperazine Analogue | DAT | IC50 = 8.0 nM |

Note: The data presented is for analogous compounds and not for this compound itself.

Signaling Pathway Modulation

There is no direct evidence in the scientific literature detailing the modulation of signaling pathways by this compound. However, based on the potential molecular targets identified from analogous compounds, several signaling pathways could theoretically be influenced.

Inhibition of monoamine transporters like DAT and SERT would lead to an increase in the extracellular concentrations of dopamine and serotonin, respectively. This would, in turn, potentiate signaling through their respective receptors, affecting numerous downstream pathways involved in mood, cognition, and motor control.

Interaction with sigma receptors, which are known to be molecular chaperones, could modulate a variety of signaling pathways. For example, S1R agonists can influence calcium signaling and the activity of various ion channels.

Inhibition of equilibrative nucleoside transporters can affect adenosine (B11128) signaling. By blocking the reuptake of adenosine, extracellular levels of this nucleoside would rise, leading to the activation of adenosine receptors (A1, A2A, A2B, A3). This can modulate pathways involved in inflammation, neurotransmission, and cardiovascular function.

Cellular Mechanisms of Action

The cellular mechanisms of action for this compound remain uninvestigated. Drawing parallels from its analogues, several cellular effects could be anticipated.

For fluorophenylpiperazine derivatives that inhibit ENTs, a key cellular mechanism is the reduction of nucleoside transport across the cell membrane. Studies on the FPMINT analogue compound 3c have shown that it reduces the maximum transport velocity (Vmax) of uridine into cells expressing ENT1 and ENT2. Importantly, this compound did not appear to affect the protein expression or induce the internalization of the transporters, suggesting a direct action on the transporter's function. The inhibition was also found to be irreversible.

In the context of cancer cell lines, some piperazine-containing compounds have been shown to inhibit cell growth. For example, certain piperazine-1,2,3-triazole derivatives have demonstrated cytotoxic effects against pancreatic cancer cell lines. One proposed mechanism for a lead compound in this class was the inhibition of the S100A2–p53 protein-protein interaction.

Furthermore, piperazine-fused cyclic disulfides have been developed as probes that can be activated by cellular oxidoreductase systems like the thioredoxin system, indicating that the piperazine scaffold can be incorporated into molecules designed to respond to the cellular redox environment.

Computational Chemistry and Cheminformatics in Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenylpiperazine derivatives, QSAR studies are crucial for understanding the structural requirements for their therapeutic effects and for designing new, more potent analogues.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. nih.govnih.gov For piperazine (B1678402) derivatives, these descriptors can be broadly categorized into electronic (e.g., electrostatic potentials, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). nih.govnih.gov For instance, in studies of piperazine analogues, descriptors such as the partial negative surface area and the area of the molecular shadow have been found to be significant in predicting biological activity. nih.gov

Once a pool of descriptors is generated, various statistical methods are employed to select the most relevant ones and to build the QSAR model. nih.gov Multiple Linear Regression (MLR) and other advanced techniques like Genetic Function Approximation (GFA) are commonly used to create a linear equation that correlates the selected descriptors with the biological activity of the compounds. nih.govmdpi.com For example, a study on piperazine derivatives as mTORC1 inhibitors identified descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity, and aqueous solubility as being significantly correlated with their inhibitory activity. mdpi.com The goal is to develop a statistically significant model with a high correlation coefficient (R²) that can accurately predict the activity of new compounds within its applicability domain. nih.gov

| Descriptor Category | Examples of Descriptors | Potential Influence on Activity of Phenylpiperazine Derivatives |

| Electronic | Electrostatic Potential, Dipole Moment, HOMO/LUMO Energies | Modulates interactions with polar residues in the target's binding site. nih.govmdpi.com |

| Steric | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule within the binding pocket of the target protein. nih.gov |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and arrangement of atoms within the molecule. |

| Thermodynamic | Heat of Formation, Solvation Energy | Relates to the stability of the compound and its interactions with the biological environment. nih.gov |

Validation and Predictive Power of QSAR Models

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive ability. nih.gov Internal validation is often performed using techniques like leave-one-out or leave-many-out cross-validation, which assesses the model's ability to predict the activity of compounds that were part of the training set. nih.gov The cross-validation coefficient (q²) is a key metric here, with a value greater than 0.5 generally indicating a good model. nih.gov

External validation involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. nih.gov The predictive power of the model is then evaluated by comparing the predicted activities with the experimentally determined values for the test set compounds. A high predictive R² value for the external test set confirms the model's utility for screening new, untested compounds. nih.gov Furthermore, the Y-randomization test is another validation technique used to ensure that the developed model is not a result of chance correlation. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide insights into the interactions between a ligand, such as "3-(3-Fluorophenyl)piperazin-2-one," and its biological target at the atomic level. These methods are invaluable for understanding the mechanism of action and for the rational design of more effective therapeutic agents.

Ligand-Target Interactions and Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This technique is widely used for phenylpiperazine derivatives to understand how they interact with their target proteins. nih.govnih.gov For example, docking studies of arylpiperazine derivatives have shown that hydrophobic interactions and hydrogen bonds with specific amino acid residues in the binding pocket of the androgen receptor are crucial for their antagonistic activity. nih.gov In another study, the binding mode of new 1,2-benzothiazine derivatives containing a phenylpiperazine moiety was investigated, revealing their potential to interact with both DNA and topoisomerase II. nih.gov The docking score, which estimates the binding affinity, is often used to rank different compounds and to prioritize them for further experimental testing. nih.gov

| Type of Interaction | Description | Relevance to Phenylpiperazine Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Crucial for anchoring the ligand in the binding site and for specificity. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | Important for the binding of the phenyl ring and other nonpolar parts of the molecule. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Can occur between the phenyl ring of the ligand and aromatic residues of the protein. |

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Molecular docking is a key component of structure-based virtual screening. In the context of phenylpiperazine derivatives, virtual screening can be employed to identify new compounds with potential therapeutic activity. nih.gov For instance, a virtual screening protocol based on a fingerprint-driven consensus docking approach was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL). nih.gov This demonstrates the power of computational screening to accelerate the discovery of new lead compounds.

Following virtual screening, the top-ranked hits are often subjected to more rigorous computational analysis, such as molecular dynamics simulations, and ultimately, experimental validation to confirm their biological activity. nih.gov

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. isca.meresearchgate.net For compounds like "this compound," predicting these properties helps in identifying potential liabilities and guiding the optimization of the molecular structure to achieve a more favorable drug-like profile.

Various computational models and software tools are available to predict a wide range of ADMET properties. isca.me These predictions are based on the chemical structure of the compound and often utilize QSAR-like models or rule-based systems derived from large datasets of experimental data. For example, in silico tools can predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. isca.meresearchgate.net A study on benzimidazole-piperazine derivatives used such tools to predict their ADMET properties, finding that most of the investigated compounds were predicted to have good oral bioavailability and the ability to cross the BBB, though some also showed potential for hepatotoxicity. isca.me

| ADMET Property | Description | Importance in Drug Development | Example Prediction for Piperazine Derivatives |

| Absorption | The process by which a drug enters the bloodstream. | Essential for oral bioavailability. | Many piperazine derivatives are predicted to have good gastrointestinal absorption. isca.meresearchgate.net |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the drug's concentration at the target site and potential for side effects. | Some piperazine derivatives are predicted to penetrate the blood-brain barrier. isca.me |

| Metabolism | The chemical alteration of a drug by the body. | Influences the drug's half-life and can lead to the formation of active or toxic metabolites. | Predicted to be substrates for cytochrome P450 enzymes. isca.me |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. | --- |

| Toxicity | The degree to which a substance can harm humans or animals. | A critical factor for drug safety. | Some derivatives may have predicted carcinogenic potential or hepatotoxicity. isca.me |

Prediction of Metabolic Stability (e.g., human liver microsomes)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In silico models, often trained on extensive datasets from human liver microsome (HLM) experiments, can predict the metabolic fate of new compounds. For this compound, these predictions focus on identifying the most probable sites of metabolism by cytochrome P450 (CYP) enzymes.

The piperazine ring, a common moiety in many pharmaceuticals, is known to be susceptible to metabolism. nih.gov In the case of this compound, several metabolic transformations can be anticipated. The piperazine ring itself can undergo oxidation. nih.gov The presence of the fluorophenyl group also introduces potential sites for hydroxylation on the aromatic ring.

Computational models can predict the likelihood of metabolism at different sites on the molecule. For instance, software can calculate the lability of each atom towards CYP-mediated metabolism. nih.gov For a compound like this compound, the positions on the piperazine ring and the aromatic ring would be assessed.

Table 1: Predicted Metabolic Lability of this compound

| Molecular Site | Predicted Metabolic Lability | Potential Metabolic Reaction |

| Piperazine Ring (N-H) | High | N-dealkylation, Oxidation |

| Piperazine Ring (C-H) | Moderate to High | Hydroxylation |

| Fluorophenyl Ring (C-H) | Low to Moderate | Aromatic Hydroxylation |

| Carbonyl Group | Low | Reduction |

This table is illustrative and based on general knowledge of piperazine metabolism. Actual values would be generated using specific predictive software.

Prediction of Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS) and a potential liability for peripherally acting drugs. Computational models predict BBB penetration based on various molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

Machine learning and deep neural network models, trained on large datasets of compounds with experimentally determined BBB permeability, can provide a probability score for BBB penetration. nih.govmdpi.com For this compound, these models would analyze its physicochemical properties to make a prediction. The presence of the polar piperazin-2-one (B30754) moiety might decrease its likelihood of passive diffusion across the BBB, while the fluorophenyl group could increase its lipophilicity.

Table 2: Predicted Physicochemical Properties and BBB Penetration of this compound

| Property | Predicted Value | Influence on BBB Penetration |

| Molecular Weight | ~194 g/mol | Favorable (typically < 500) |

| logP | 1.0 - 2.0 (estimated) | Moderate lipophilicity |

| Polar Surface Area (PSA) | ~41 Ų (estimated) | Favorable (typically < 90 Ų) |

| Hydrogen Bond Donors | 1 | Favorable (typically ≤ 3) |

| Hydrogen Bond Acceptors | 2 | Favorable (typically ≤ 7) |

| BBB Penetration Score | Moderate to Low | Balancing polar and lipophilic features |

These values are estimates and would be calculated using cheminformatics software. The BBB penetration score is a qualitative prediction based on these properties.

Off-Target Interaction Prediction (e.g., hERG channel inhibition, CYP enzymes)

Predicting interactions with off-target proteins is crucial for early safety assessment. Two of the most important off-targets are the hERG potassium channel, linked to cardiotoxicity, and cytochrome P450 enzymes, associated with drug-drug interactions. nih.govmdpi.com

hERG Channel Inhibition: Many drugs have been withdrawn from the market due to their inhibition of the hERG channel, which can lead to a potentially fatal cardiac arrhythmia. In silico models, including pharmacophore and machine learning approaches, are used to predict a compound's hERG liability. nih.govrsc.org For this compound, these models would assess structural motifs known to be associated with hERG binding. The presence of a basic nitrogen atom in the piperazine ring can be a feature that contributes to hERG channel affinity. nih.gov

CYP Enzyme Inhibition: Inhibition of CYP enzymes can lead to adverse drug-drug interactions by altering the metabolism of co-administered drugs. nih.gov Piperazine-containing compounds have been shown to inhibit various CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4. researchgate.netresearchgate.net Computational models can predict the inhibitory potential of this compound against these key enzymes based on its structural similarity to known inhibitors.

Table 3: Predicted Off-Target Liabilities for this compound

| Off-Target | Predicted Interaction | Potential Consequence |

| hERG Channel | Possible Inhibitor | Risk of Cardiotoxicity |

| CYP1A2 | Possible Inhibitor | Drug-Drug Interactions |

| CYP2D6 | Possible Inhibitor | Drug-Drug Interactions |

| CYP3A4 | Possible Inhibitor | Drug-Drug Interactions |

This table represents potential risks based on the chemical structure. Experimental validation is required to confirm these predictions.

Chemical Space Exploration and Diversity Analysis

Chemical space exploration involves the design and synthesis of analogs of a lead compound to understand structure-activity relationships (SAR) and optimize its properties. frontiersin.org For this compound, this would involve systematically modifying its core structure.

Diversity analysis ensures that a library of synthesized analogs covers a wide range of chemical properties, increasing the chances of identifying compounds with improved activity and safety profiles. This can be achieved by varying the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, and modifying the piperazin-2-one scaffold. For example, analogs could be generated by introducing different substituents at the ortho- or para-positions of the fluorophenyl ring, or by replacing the fluorine atom with other halogens or small alkyl groups. frontiersin.orgnih.gov

Table 4: Illustrative Analogs of this compound for Chemical Space Exploration

| Analog | Modification | Purpose of Modification |

| 3-(4-Fluorophenyl)piperazin-2-one | Isomeric change of fluorine position | Explore influence of substituent position on activity and metabolism. |

| 3-(3-Chlorophenyl)piperazin-2-one | Change of halogen substituent | Evaluate the effect of different halogens on binding and properties. |

| 3-(3-Fluorophenyl)-5-methylpiperazin-2-one | Substitution on the piperazine ring | Investigate the impact of steric hindrance on target binding and metabolism. |

| 3-Phenylpiperazin-2-one (B1581277) | Removal of fluorine | Assess the role of the fluorine atom in target engagement. |

This table provides examples of how the chemical space around the parent compound could be explored.

Preclinical Development and Chemical Probe Applications

Development of 3-(3-Fluorophenyl)piperazin-2-one as a Chemical Probe

Chemical probes are well-characterized small molecules used to study protein function and biological mechanisms. oup.com The development of a compound like this compound as a chemical probe would involve designing it to have specific properties that make it useful for cellular and biochemical assays.

The design of fluorinated piperazinone probes is guided by several key principles. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry and is known to be a component of many biologically active compounds. nih.gov Its inclusion can enhance the pharmacokinetic properties of a molecule. nih.gov

The incorporation of fluorine into a molecule is a common strategy in drug design. nih.gov Fluorine is a small, highly electronegative atom that can alter a molecule's properties in several ways. It can:

Increase metabolic stability: By blocking sites of metabolism.

Enhance binding affinity: Through favorable interactions with the target protein.

Modulate pKa: Affecting the ionization state of the molecule.

Improve membrane permeability.

In the context of probes, these properties can lead to greater selectivity and efficacy. For example, in a series of inhibitors for human equilibrative nucleoside transporters, the presence of a halogen on the fluorophenyl moiety of a piperazine-containing compound was found to be crucial for its inhibitory activity. frontiersin.orgnih.gov

Piperazine-based fluorescent probes have been developed for various cellular imaging applications, including the detection of pH changes in organelles like lysosomes. nih.govnih.govresearchgate.net Lysosomes are acidic organelles, and their pH is a key parameter for their function. nih.gov

The piperazine moiety can act as a pH-responsive group. nih.govresearchgate.net In acidic environments, the nitrogen atoms of the piperazine ring can become protonated, leading to a change in the probe's fluorescence properties. nih.govresearchgate.net This principle has been used to design probes that can image cellular mitophagy, a process where damaged mitochondria are degraded in lysosomes, by detecting the associated pH variations. nih.govresearchgate.net

For example, a piperazine-based, mitochondria-immobilized, red-emitting fluorescent probe (PMR) was developed to detect both peroxynitrite (ONOO-) and mitophagy. nih.govresearchgate.net The piperazine ring in PMR acts as the pH sensor, showing an enhanced fluorescence response upon mitochondrial acidification during mitophagy. nih.govresearchgate.net Another example is a piperazine-functionalized tetraphenylethylene (B103901) (TPE) aggregation-induced emission (AIE) luminogen, which has been used for lysosome tracing. nih.gov

Interactive Table: Applications of Piperazine-Based Probes

Please note that this table provides examples of piperazine-based probes and their applications, as specific data for this compound was not available.

| Probe Type | Target/Application | Mechanism | Reference |

| Piperazine-based Mitochondria-Immobilized Probe (PMR) | ONOO- and Mitophagy | Protonation of piperazine in acidic pH | nih.govresearchgate.net |

| Piperazine-TPE AIEgen | Lysosome Tracing | Restriction of intramolecular motion in viscous lysosomal environment | nih.gov |

| Ratiometric Genetically Encoded Lysosomal pH Probe (RpH-ILV) | Lysosomal pH | pH-sensitive fluorophore targeted to lysosomes | nih.gov |

Piperazine-fused cyclic disulfides have been developed as high-performance bioreductive probes for studying thiol redox biology in live cells. acs.orgacs.orgchemrxiv.org These probes are designed to be activated by cellular reductants, particularly those involved in the thiol/disulfide redox system, such as thioredoxins (Trx) and glutathione (B108866) (GSH). acs.orgacs.org

The design of these probes often involves a disulfide bond within a piperazine-fused ring system. acs.orgacs.org Upon reduction by cellular thiols, the disulfide bond is cleaved, triggering a self-immolative process that releases a fluorescent reporter molecule. acs.orgacs.org The rate of this release is significantly faster than previous generations of bioreductive probes. acs.orgacs.org

Interestingly, the stereochemistry of the piperazine-fused ring system (cis- vs. trans-fusion) has a dramatic effect on the probe's selectivity for different types of reductants. acs.orgacs.org

Cis-fused disulfides are selectively activated by potent dithiol reductants like thioredoxins. acs.orgacs.org

Trans-fused disulfides are more promiscuously reactive and can be activated by monothiols like GSH. acs.orgacs.org

This selectivity allows researchers to specifically probe the activity of different components of the cellular redox network. acs.orgacs.org

In Vivo Toxicity Assessment in Preclinical Models

Before a compound can be considered for clinical use, it must undergo rigorous in vivo toxicity testing in preclinical models. murigenics.comnuvisan.com These studies are designed to identify potential adverse effects and to determine a safe dose range for further development. murigenics.com

While specific in vivo toxicity data for this compound is not publicly available, general approaches to preclinical toxicity assessment would be followed. These typically include:

Acute toxicity studies: To assess the effects of a single high dose of the compound. murigenics.comnuvisan.com

Repeat-dose toxicity studies (sub-chronic and chronic): To evaluate the effects of long-term exposure to the compound. murigenics.comnuvisan.com

Genotoxicity studies: To determine if the compound can cause genetic damage.

Safety pharmacology studies: To assess the compound's effects on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems. nuvisan.com

For piperazine derivatives, potential cardiotoxicity has been noted in some cases. farmaceut.org Therefore, a thorough cardiovascular safety assessment would be a critical component of the preclinical toxicology program for a new piperazine-containing compound. nuvisan.com In some instances, in silico and in vitro metabolic studies are used to predict the potential for the piperazine ring to form reactive metabolites, which could contribute to toxicity. nih.gov

Novel Compound Tracing and Research Impact Assessment

The ability to trace novel compounds and assess their research impact is crucial for understanding their value and utility in the scientific community. capes.gov.brchemicalprobes.org

Novel Compound Tracing: Several computational methods have been developed to trace and identify novel compounds. escholarship.orgmdpi.comnih.govnih.gov These methods often rely on structural similarity searches in large chemical databases. escholarship.org Techniques like maximum common substructure (MCS) analysis can help identify compounds with similar structural motifs to a query compound, which may have similar biological activities. escholarship.org Machine learning and deep learning models are also being increasingly used to design and identify novel compounds with desired properties. nih.gov

Research Impact Assessment: The impact of a chemical probe is often assessed by its adoption and use by the broader research community. capes.gov.brnih.govoup.com Resources like the Chemical Probes Portal provide expert reviews and recommendations on the quality and use of chemical probes, which helps researchers select the best tools for their experiments. oup.comchemicalprobes.orgnih.gov The publication of research using a specific probe, its citation count, and its role in enabling new biological discoveries are all indicators of its impact. capes.gov.brnih.gov For a compound like this compound, its research impact would be measured by its use in studies elucidating the function of its target protein(s) and its contribution to the development of new therapeutic strategies.

Analytical Methodologies for Research on 3 3 Fluorophenyl Piperazin 2 One

Spectroscopic Characterization in Research (e.g., NMR, IR)

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for providing detailed information about the molecular framework and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the atomic arrangement within a molecule. ¹H NMR and ¹³C NMR are the most common types used. For a compound like 3-(3-Fluorophenyl)piperazin-2-one, ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For instance, the protons on the piperazine (B1678402) ring would appear as distinct signals, often multiplets, due to their coupling with each other. researchgate.net The aromatic protons of the 3-fluorophenyl group would show characteristic splitting patterns influenced by the fluorine atom. Similarly, ¹³C NMR spectroscopy identifies the different carbon environments in the molecule, including the carbonyl carbon of the piperazin-2-one (B30754) ring and the carbons of the fluorophenyl ring. mdpi.com The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure, making them essential for identity confirmation. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In this compound, key vibrational bands would be expected. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group in the piperazin-2-one ring would be prominent. mdpi.com Additionally, N-H stretching vibrations from the amine in the piperazine ring and C-H stretching from both the aliphatic and aromatic portions of the molecule would be observed. researchgate.netresearchgate.net The C-F bond of the fluorophenyl group also gives rise to a characteristic absorption in the fingerprint region of the spectrum.

The table below illustrates typical spectral data that would be anticipated for a molecule with the structural features of this compound, based on data from related compounds. mdpi.com

| Spectroscopic Technique | Expected Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Fluorophenyl) | δ 6.8 - 7.5 ppm |

| ¹H NMR | Piperazine Ring Protons | δ 2.8 - 4.0 ppm |

| ¹H NMR | Amine Proton (N-H) | Variable, broad signal |